6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine
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Overview
Description
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure includes a quinoline core with a chloro substituent at the 6-position and a 2,5-dimethoxyphenyl group attached to the nitrogen at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Amination: The final step involves the nucleophilic substitution of the chloro group with the 2,5-dimethoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Biological Research: The compound can be used as a probe to study biological pathways and molecular targets, particularly those involving quinoline-binding proteins.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential biological activities.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline nucleus.
Uniqueness
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of the 2,5-dimethoxyphenyl group and the chloro substituent at the 6-position may enhance its binding affinity to certain molecular targets and influence its pharmacokinetic properties .
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-12-4-6-17(22-2)16(10-12)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20) |
InChI Key |
UFXGBKNXHLPUMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2)Cl |
Origin of Product |
United States |
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